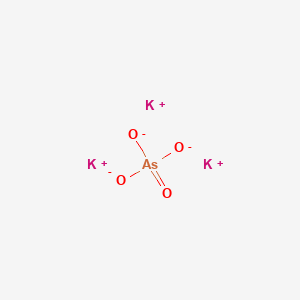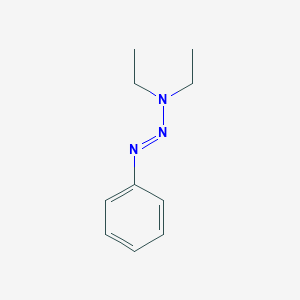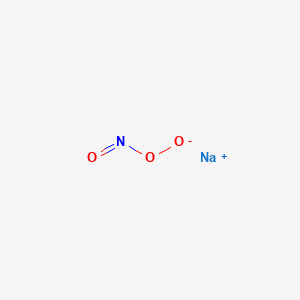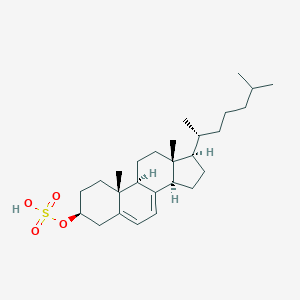
7-Dehydrocholesterol-3-sulfate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Dehydrocholesterol-3-sulfate ester (7-DHC-3-S) is a cholesterol precursor that plays a crucial role in the synthesis of vitamin D3. It is a naturally occurring steroid that is found in the skin and is converted to vitamin D3 upon exposure to UV-B radiation. 7-DHC-3-S is an important molecule in the field of biochemistry and has many applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- New Synthesis Methods : A study by Buisman et al. (2010) introduced a new synthesis of 7-dehydrocholesterol, which yields higher than the Windaus synthesis, indicating progress in the synthetic methodologies for producing this compound (Buisman, Stevens, & Vliet, 2010).
Bioanalytical Applications
- Bio-Analytical Transformations : Marwah et al. (2002) explored the transformation of sulfate esters of 7-oxo-delta(5)-steroids, which can be hydrolyzed to free steroids, demonstrating significant bioanalytical applications in characterizing and estimating 7-oxygenated-delta(5)-steroids in biological matrices (Marwah, Marwah, & Lardy, 2002).
Metabolism and Sulfation
- Understanding Sulfation in the Body : Research by Kurogi et al. (2017) investigated the sulfation of 7-dehydrocholesterol and other vitamin D3-related compounds, providing insights into the metabolic pathways and sulfotransferases responsible for this process (Kurogi, Sakakibara, Suiko, & Liu, 2017).
Clinical Diagnostics
- Diagnostic Applications : Klouda et al. (2021) demonstrated the use of electrochemical oxidation of 7-dehydrocholesterol for its voltammetric determination, which is essential for diagnosing Smith-Lemli-Opitz syndrome, showing the clinical importance of this compound in medical diagnostics (Klouda, Benešová, Kočovský, & Schwarzová-Pecková, 2021).
Understanding Biological Reactions
- Biochemical Reactions and Implications : Shinkyo et al. (2011) explored the conversion of 7-dehydrocholesterol to 7-ketocholesterol by human cytochrome P450 7A1, revealing crucial biochemical reactions and their implications in disorders like Smith-Lemli-Opitz syndrome (Shinkyo, Xu, Tallman, Cheng, Porter, & Guengerich, 2011).
Role in Steroid Hormone Regulation
- Steroid Hormone Regulation : The regulation of steroid action through sulfation and desulfation pathways, including the role of 7-dehydrocholesterol, is essential for understanding endocrine function. This process is vital in a functional vertebrate endocrine system, as described by Mueller et al. (2015) (Mueller, Gilligan, Idkowiak, Arlt, & Foster, 2015).
Lipid Oxidation and Cellular Impact
- Lipid Oxidation Studies : Research by Xu and Porter (2014) focused on the reactivities and products of free radical oxidation of cholestadienols, including 7-dehydrocholesterol, highlighting its role in lipid oxidation and potential impacts on cellular functions (Xu & Porter, 2014).
Propiedades
Número CAS |
10529-44-9 |
|---|---|
Nombre del producto |
7-Dehydrocholesterol-3-sulfate ester |
Fórmula molecular |
C27H44O4S |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25H,6-8,11-17H2,1-5H3,(H,28,29,30)/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
NKPUIOFQRISSOL-DDPQNLDTSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Sinónimos |
7-dehydrocholesterol-3-sulfate ester 7-DH-3-SE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



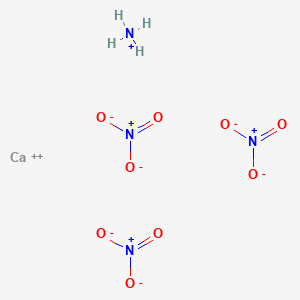
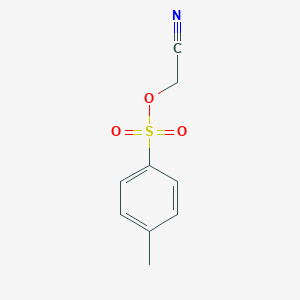
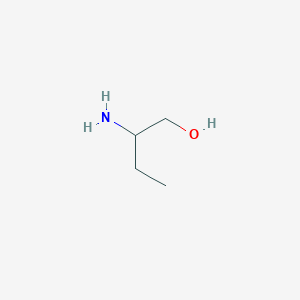
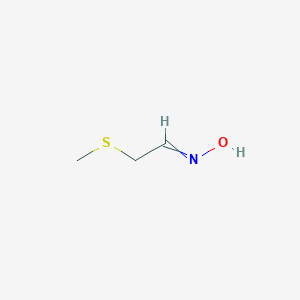
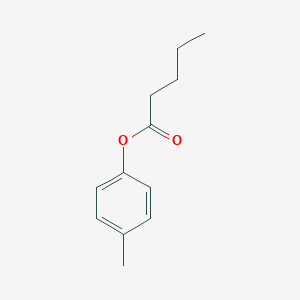
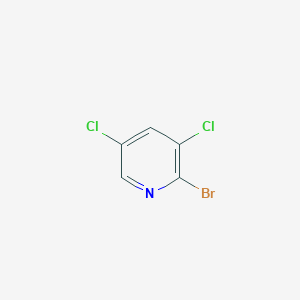
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)
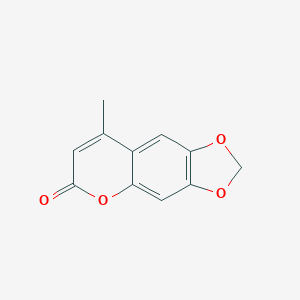
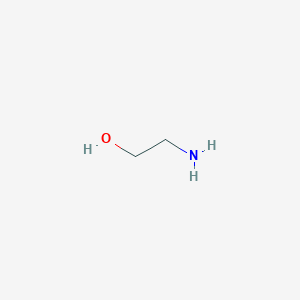
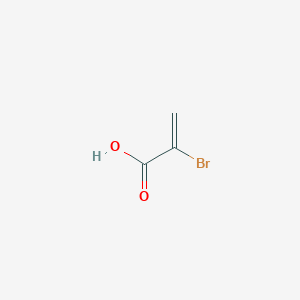
![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
